(5S)-5-propan-2-yloxepan-2-one
Description
(5S)-5-propan-2-yloxepan-2-one is a seven-membered lactone (oxepan-2-one) featuring a chiral isopropyl group at the 5S position. Lactones, cyclic esters formed via intramolecular esterification, are critical in organic synthesis, pharmaceuticals, and materials science due to their reactivity and stereochemical diversity.
Properties
CAS No. |
151357-02-7 |
|---|---|
Molecular Formula |
C9H16O2 |
Molecular Weight |
156.22 g/mol |
IUPAC Name |
(5S)-5-propan-2-yloxepan-2-one |
InChI |
InChI=1S/C9H16O2/c1-7(2)8-3-4-9(10)11-6-5-8/h7-8H,3-6H2,1-2H3/t8-/m0/s1 |
InChI Key |
DDGNHMWGQKMERH-QMMMGPOBSA-N |
SMILES |
CC(C)C1CCC(=O)OCC1 |
Isomeric SMILES |
CC(C)[C@H]1CCC(=O)OCC1 |
Canonical SMILES |
CC(C)C1CCC(=O)OCC1 |
Synonyms |
2-Oxepanone,5-(1-methylethyl)-,(S)-(9CI) |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Group Comparisons
The table below highlights key structural differences between (5S)-5-propan-2-yloxepan-2-one and related compounds from the evidence:
Key Observations:
- Ring Size Effects : Smaller lactones (e.g., oxolan-2-one, furan-2-one) exhibit higher ring strain, enhancing reactivity in ring-opening reactions compared to the seven-membered oxepan-2-one . Larger rings like oxepan-2-one may display greater conformational flexibility, impacting solubility and stability.
- Substituent Influence : The isopropyl group at the 5S position in the target compound parallels stereochemical features in (2R,5S)-5-methyl-2-(propan-2-yl)cyclohexan-1-one and (5S)-4-(2,2-dimethylpropyl)-5-isopropyl-1,3,4-oxadiazinan-2-one , suggesting shared strategies for stereoselective synthesis. Bulky substituents (e.g., silyl groups in ) increase lipophilicity, whereas polar groups (e.g., methoxy in ) enhance solubility.
- Functional Diversity: Heterocycles like oxadiazinan-2-one and cyclohexanone demonstrate the versatility of six-membered rings in asymmetric synthesis, contrasting with lactones’ ester reactivity.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
